4-Hydroxy-4-phenylcyclohexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXRYQUQBSKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342675 | |
| Record name | 4-Hydroxy-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51171-73-4 | |
| Record name | 4-Hydroxy-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-4-phenylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 4 Hydroxy 4 Phenylcyclohexanone and Its Derivatives
Direct Synthesis Approaches to 4-Hydroxy-4-phenylcyclohexanone Architectures
The most direct route to this compound involves the nucleophilic addition of a phenyl group to the carbonyl carbon of a suitable 4-oxocyclohexanol precursor. The Grignard reaction is a primary method for this transformation. miracosta.edumnstate.edulibretexts.org The reaction typically employs phenylmagnesium bromide as the Grignard reagent, which is added to a solution of a protected 4-oxocyclohexanol. Anhydrous conditions are essential to prevent the quenching of the highly reactive Grignard reagent. miracosta.edulibretexts.org
A common starting material is 4-hydroxycyclohexanone (B83380), which can be synthesized through methods such as the oxidation of 1,4-cyclohexanediol. google.comchemicalbook.com For the Grignard reaction, the hydroxyl group of 4-hydroxycyclohexanone would likely require protection to prevent it from reacting with the Grignard reagent.
Alternatively, the Reformatsky reaction presents another avenue for the synthesis of related β-hydroxy esters, which could be adapted. This reaction involves the use of an α-halo ester and a metal, typically zinc, to form an organozinc reagent that then adds to a carbonyl compound. byjus.comwikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.org While not a direct synthesis of this compound itself, the principles of nucleophilic addition to a ketone are central.
A related synthesis involves the reaction of phenylmagnesium bromide with p-benzoquinone, which after a series of steps can lead to the formation of a 4-hydroxy-4-phenyl-cyclohexa-2,5-dienone radical, a structure closely related to the target compound. rsc.org
Synthetic Pathways to Substituted 4-Phenylcyclohexanone (B41837) Intermediates
The synthesis of substituted 4-phenylcyclohexanone intermediates is a key strategy for accessing a range of derivatives. These intermediates can then undergo further reactions, such as hydroxylation, to yield the final products.
One effective method is the catalytic hydrogenation of substituted phenols. google.comresearchgate.net For instance, 4-arylphenols can be hydrogenated over a palladium on carbon (Pd/C) catalyst to produce 4-arylcyclohexanones. The selectivity of this reaction can be influenced by the catalyst and reaction conditions. researchgate.net A patent describes the preparation of substituted cyclohexanones by the catalytic hydrogenation of the corresponding substituted phenols in an ether solvent. google.com
Another approach involves a double Michael reaction. In one documented synthesis of 4-amino-4-arylcyclohexanones, the process begins with a double Michael addition of an acrylate (B77674) to an arylacetonitrile. nih.gov This is followed by cyclization, decarboxylation, and other transformations to yield the desired substituted cyclohexanone (B45756).
The following table summarizes some of the synthetic routes to key intermediates:
| Starting Material | Reagents and Conditions | Product | Reference |
| Substituted Phenols | H₂, Pd/C, Ether solvent | Substituted Cyclohexanones | google.com |
| 4-Arylphenols | H₂, Pd/C catalyst | 4-Arylcyclohexanones | researchgate.net |
| Arylacetonitriles | Acrylate (double Michael addition), followed by cyclization and decarboxylation | 4-Arylcyclohexanone derivatives | nih.gov |
Advanced Derivatization and Chemical Transformations
Once the this compound core is established, it can be subjected to a variety of advanced chemical transformations to create more complex molecules, including macrocycles, polymers, and heterocyclic systems.
Condensation Reactions for Macrocyclic and Polymeric Architectures
Condensation reactions are a powerful tool for building larger molecular architectures from the this compound scaffold. The Claisen-Schmidt condensation, for example, can be employed to react 4-hydroxycyclohexanone with aromatic aldehydes. researchgate.net This reaction, typically base-catalyzed, leads to the formation of α,β-unsaturated ketones. By using a difunctional aldehyde or by controlling the stoichiometry, it is possible to generate bis(arylidene)-4-hydroxycyclohexanones. researchgate.net These molecules, with their multiple reactive sites, can serve as monomers for the synthesis of macrocycles or polymers.
A study has reported the use of a "one-pot" Claisen-Schmidt condensation to prepare various heterocyclic derivatives from 4-hydroxycyclohexanone. researchgate.net
Oxidative Transformations and Baeyer-Villiger Oxidation Studies
The ketone and tertiary alcohol functionalities of this compound make it a candidate for various oxidative transformations. The Baeyer-Villiger oxidation is a notable example, which converts ketones into esters or lactones. wikipedia.orgsigmaaldrich.comnih.gov In the case of a cyclic ketone like 4-phenylcyclohexanone, this reaction would yield a lactone. wikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the migratory aptitude of the adjacent groups determining the product. The general order of migration is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
A theoretical study has investigated the asymmetric Baeyer-Villiger oxidation of 4-phenylcyclohexanone using m-chloroperoxobenzoic acid (m-CPBA) in the presence of a chiral Scandium(III)-N,N'-dioxide complex. nih.gov The calculations indicated that the addition of m-CPBA to the carbonyl group is the rate-determining step and that the catalyst can effectively control the enantioselectivity of the reaction. nih.gov
The tertiary alcohol can also be a site for oxidation, although this is generally more challenging than the oxidation of primary or secondary alcohols. libretexts.orgyoutube.com
The table below outlines key aspects of the Baeyer-Villiger oxidation of 4-phenylcyclohexanone.
| Reaction | Reagents | Product Type | Key Findings | Reference |
| Asymmetric Baeyer-Villiger Oxidation | 4-Phenylcyclohexanone, m-CPBA, Chiral Sc(III)-N,N'-dioxide complex | Chiral Lactone | The catalyst lowers the activation barrier and controls enantioselectivity. | nih.gov |
Reductive Transformations and Stereoselective Reductions
The carbonyl group of this compound can undergo reduction to yield a diol. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the stereoselectivity of the reaction. acsgcipr.org Common reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride.
The stereochemical outcome of the reduction is of significant interest. In a related system, the reduction of 4-(dimethylamino)-4-arylcyclohexanones, it was found that the resulting amino alcohols could be separated into cis and trans isomers, with the trans isomers generally showing higher biological potency. nih.gov The stereochemistry was determined using techniques such as X-ray crystallography and NMR. nih.gov
Recent advances in photoredox catalysis have enabled mild, reductive transformations of ketones to generate ketyl radicals, which can then undergo further reactions. nih.govrsc.orgresearchgate.net
Multi-component Reactions and Heterocyclic Compound Synthesis
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. A cascade inter–intramolecular double Michael reaction has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, demonstrating the potential for complex scaffold construction in a stereoselective manner. nih.gov
The this compound structure can also serve as a precursor for the synthesis of various heterocyclic compounds. The formation of a tetrahydrocarbazole, for instance, has been achieved through the reaction of 2-hydroxycyclohexanone with aniline, highlighting a potential pathway for nitrogen-containing heterocycles. miracosta.edu
Table of Chemical Compounds
| Chemical Name |
| This compound |
| Phenylmagnesium bromide |
| 4-Hydroxycyclohexanone |
| 1,4-Cyclohexanediol |
| 4-Phenylcyclohexanone |
| m-Chloroperoxobenzoic acid (m-CPBA) |
| Sodium borohydride |
| Lithium aluminum hydride |
| 4-(Dimethylamino)-4-arylcyclohexanone |
| 2-Hydroxycyclohexanone |
| Aniline |
| Tetrahydrocarbazole |
| Curcumin (B1669340) |
| Arylidenemalonate |
| Bis(arylidene)-4-hydroxycyclohexanones |
| Aromatic aldehydes |
| 4-Arylphenols |
| 4-Arylcyclohexanones |
| Acrylate |
| Arylacetonitrile |
| 4-Amino-4-arylcyclohexanones |
| p-Benzoquinone |
| 4-Hydroxy-4-phenyl-cyclohexa-2,5-dienone |
| α-Halo ester |
| Zinc |
| β-Hydroxy ester |
Catalytic Methodologies in Organic Synthesis, including Ruthenium-catalyzed Reactions and Wittig Olefinations
Catalytic methods are central to modern organic synthesis, offering efficient and selective pathways to complex molecules. For the cyclohexanone framework, various catalytic systems have been explored, with ruthenium-based catalysts and the Wittig olefination reaction being of particular note.
Ruthenium-catalyzed Reactions
Ruthenium complexes are versatile catalysts known for mediating a wide array of organic transformations. Their application in the synthesis and functionalization of ketones is well-documented, often proceeding through chelation-assisted C-H bond activation. acs.orgacs.org Ruthenium(II) complexes, for instance, can catalyze the ortho-alkenylation of aromatic ketones, yielding Heck-type products with high regio- and stereoselectivity. acs.org Similarly, Ru(II) catalysts have been employed for C-H imidation and oxygenation of weakly coordinating ketones, providing access to valuable aminophenones and hydroxylated derivatives. acs.orgresearchgate.net
In the context of olefination, ruthenium(II) catalysts can mediate the reductive cross-coupling of two different carbonyl compounds to form alkenes, using hydrazine (B178648) as a reductant. rsc.org This method is notable for its mild conditions and good functional group tolerance. rsc.org Furthermore, ruthenium catalysts are effective in cyclopropanation reactions involving alkenes, proceeding through the formation of a metal carbene intermediate. nih.govacs.org While these ruthenium-catalyzed methodologies are powerful tools for modifying ketone and alkene structures, their specific application for the direct synthesis of this compound from simpler precursors is not extensively detailed in current literature. The primary utility of ruthenium catalysis in this area lies in the functionalization of related ketone precursors or derivatives.
Wittig Olefinations
The Wittig reaction is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyl compounds. libretexts.org The reaction involves a phosphorus ylide, or Wittig reagent, which reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgyoutube.comnih.gov This method is highly valued because the position of the newly formed double bond is precisely controlled, avoiding the mixtures that can arise from other methods like alcohol dehydration. libretexts.org
In the context of this compound chemistry, the Wittig reaction is particularly relevant for the modification of its precursor, 4-phenylcyclohexanone, to produce axially chiral alkenes. Asymmetric Wittig olefinations of 4-substituted cyclohexanones have been achieved using chiral Lewis-acidic potassium-isothiourea-boronate complexes as catalysts. nih.gov These reactions, performed with non-stabilized phosphorus ylides, can yield highly enantioenriched alkene products. nih.gov The mechanism involves an initial cycloaddition between the ketone and the ylide to form an oxaphosphetane intermediate, which then fragments to give the final alkene and triphenylphosphine (B44618) oxide. libretexts.orgnih.gov
A study on the olefination of 4-phenylcyclohexanone demonstrated that the enantioselectivity of the reaction is highly dependent on the catalyst structure. While lithium- and sodium-based catalysts resulted in a racemic product, a potassium-isothiourea-boronate catalyst achieved a 64% enantiomeric excess (ee). nih.gov Further refinement of the catalyst, particularly the arylpyrrolidine moiety, is crucial for achieving high enantioselectivity. nih.gov
Stereochemical Control and Asymmetric Synthesis in this compound Chemistry
The synthesis of specific stereoisomers of substituted cyclohexanones is of great interest, as this structural motif is present in numerous natural products and pharmaceuticals. beilstein-journals.orgnih.gov The cyclohexanone ring can possess multiple stereocenters, making diastereoselective and enantioselective synthesis crucial. nih.gov
Asymmetric synthesis aims to produce enantiomerically pure molecules by using chiral reagents, catalysts, or auxiliaries. researchgate.net One of the primary strategies for achieving stereochemical control in the synthesis of chiral 4-hydroxycyclohexanone derivatives involves the asymmetric reduction of a prochiral ketone. researchgate.net For instance, the synthesis of chiral 4-alkyl-4-hydroxycyclohexenones has been reported, highlighting methods to control the stereochemistry at the C4 position. nih.gov
Cascade reactions, such as the double Michael addition of curcumins to arylidenemalonates, can produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgd-nb.info These reactions often proceed with complete control over the relative stereochemistry of the newly formed chiral centers. beilstein-journals.org
In the context of derivative synthesis, the asymmetric Wittig olefination of 4-phenylcyclohexanone stands out as a key strategy for introducing stereochemistry. The use of a chiral potassium-isothiourea-boronate catalyst facilitates the formation of axially chiral alkenes with high enantiomeric excess. nih.gov Kinetic and spectroscopic analyses suggest the reaction proceeds through a stepwise mechanism involving a potassium betaine (B1666868) complex, with the enantiodetermining step being the initial cycloaddition. nih.gov The enantioselectivity is sensitive to the steric properties of the ylide and the substituents on the cyclohexanone ring. nih.gov For example, cyclohexanone derivatives with various C4 aryl substituents undergo olefination with excellent enantioselectivity. nih.gov
| Catalyst | Substrate | Ylide | Enantiomeric Excess (ee) |
|---|---|---|---|
| Li-3a (Lithium-based) | 4-Phenylcyclohexanone | 2a | Racemic |
| Na-3a (Sodium-based) | 4-Phenylcyclohexanone | 2a | Racemic |
| K-3a (Potassium-based) | 4-Phenylcyclohexanone | 2a | 64% |
| Optimized K-Catalyst | 4-Arylcyclohexanones | Varies | Up to 95% |
Optimization of Reaction Parameters and Yield Enhancement Strategies
The efficient synthesis of this compound, classically achieved via a Grignard reaction between a 1,4-cyclohexanedione (B43130) precursor and a phenylmagnesium halide, depends heavily on the optimization of reaction parameters to maximize yield and minimize byproducts. organicchemistrytutor.comyoutube.com The Grignard reaction is a fundamental C-C bond-forming transformation but requires careful control due to the high reactivity of the organometallic reagent. nih.gov
Key parameters for optimizing the Grignard synthesis of tertiary alcohols include the choice of reagents, solvent, temperature, and additives. nii.ac.jp The use of organometallic ate complexes, such as trialkylmagnesium(II) ate complexes, has been shown to be effective for the selective alkylation of ketones, offering strong nucleophilicity and weak basicity, which leads to high yields of the desired tertiary alcohols. nii.ac.jp The preparation of the Grignard reagent itself is a critical step; using highly polished magnesium and dry solvents contributes significantly to high conversion rates. researchgate.net
For challenging substrates susceptible to enolization, the addition of catalytic amounts of zinc(II) ate complexes can promote highly selective alkylation of ketones, affording tertiary alcohols in high yields. nii.ac.jp The reaction temperature is also a crucial factor; Grignard reactions are often performed at low temperatures (e.g., -78 °C) to control reactivity and improve selectivity. nii.ac.jp
| Parameter | Condition/Strategy | Rationale |
|---|---|---|
| Magnesium Activation | Use of polished magnesium ribbons | Ensures a clean surface for efficient reagent formation. |
| Solvent | Anhydrous ethers (e.g., THF, Diethyl ether) | Stabilizes the Grignard reagent and prevents decomposition by protic impurities. |
| Reagent Type | Use of ate complexes (e.g., [R3Mg]–[Li]+) | Increases nucleophilicity and reduces basicity compared to standard Grignard reagents, minimizing side reactions. |
| Additives | Catalytic ZnCl2 or ate complexes | Enhances selectivity for addition over enolization, especially for hindered ketones. |
| Temperature | Low temperatures (e.g., 0 °C to -78 °C) | Controls the exothermic reaction, reduces side product formation, and improves selectivity. |
| Work-up | Slow addition to a cold aqueous acid solution | Safely quenches excess reagent and protonates the alkoxide product while managing heat generation. |
Yield enhancement is also achieved by carefully controlling the stoichiometry. In the synthesis of tertiary alcohols from esters, for example, an excess of the Grignard reagent is required as two equivalents add to the carbonyl group. youtube.com In all cases, the systematic optimization of these parameters is essential for developing a robust, high-yielding, and practical synthesis of this compound.
Theoretical and Computational Investigations of 4 Hydroxy 4 Phenylcyclohexanone Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For 4-Hydroxy-4-phenylcyclohexanone, methods like Density Functional Theory (DFT) can provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential.
The electronic properties of a molecule are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atom of the hydroxyl group, which are the most electron-rich areas. The LUMO, on the other hand, is expected to be centered on the carbonyl group, which is the most electrophilic site. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity; a smaller gap generally indicates higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying electron density. For this compound, the MEP would likely show a region of negative potential (typically colored red) around the carbonyl oxygen and the hydroxyl oxygen, indicating their nucleophilic character and suitability for electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the carbonyl carbon, highlighting its electrophilic nature and susceptibility to nucleophilic attack. nih.gov
Table 1: Calculated Electronic Properties of a Chalcone Derivative (Illustrative Example)
This table illustrates the types of electronic properties that can be calculated using DFT, which would be applicable to this compound. The values shown are for a different but structurally related molecule.
| Property | Value |
| HOMO Energy | -6.39 eV |
| LUMO Energy | -3.51 eV |
| Energy Gap | 2.88 eV |
| Ionization Potential | 6.39 eV |
| Electron Affinity | 3.51 eV |
Data sourced from a computational study on a different organic molecule to illustrate the types of parameters obtained from quantum chemical calculations. nih.gov
Mechanistic Studies of Organic Reactions Involving 4-Phenylcyclohexanone (B41837) and its Hydroxy Derivatives
Computational chemistry plays a crucial role in elucidating the mechanisms of organic reactions. For derivatives of 4-phenylcyclohexanone, theoretical studies can help to map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism.
For instance, the reduction of the carbonyl group in this compound is a fundamental transformation. The stereochemical outcome of this reaction is of particular interest. Computational studies on the hydride reduction of substituted cyclohexanones have shown that the facial selectivity of the attack (axial vs. equatorial) is influenced by a combination of steric and electronic factors. acs.org The presence of the bulky phenyl group and the polar hydroxyl group at the C4 position will significantly influence the trajectory of the incoming nucleophile.
Another reaction of interest is the Wittig reaction, which has been investigated for 4-phenylcyclohexanone. researchgate.net This reaction converts the ketone into an alkene. A computational study of this reaction for this compound could explore the influence of the hydroxyl group on the reaction rate and the stereoselectivity of the resulting double bond. The hydroxyl group could potentially coordinate with the Wittig reagent, influencing the approach to the carbonyl group and the subsequent formation of the oxaphosphetane intermediate.
Computational Approaches to Stereoselectivity and Enantiocontrol in Transformations
The stereoselectivity of reactions involving chiral or prochiral molecules is a central theme in organic synthesis. Computational methods are invaluable for understanding and predicting the stereochemical outcomes of such transformations. In the case of this compound, which is a chiral molecule, computational studies can be employed to predict which diastereomer will be preferentially formed in a given reaction.
The reduction of the carbonyl group in this compound provides an excellent example. The approach of a reducing agent, such as sodium borohydride (B1222165), can occur from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to the formation of two different diastereomeric diols. The preferred direction of attack is governed by a delicate balance of steric hindrance and electronic effects.
Computational models, such as those based on DFT, can be used to calculate the energies of the transition states for both axial and equatorial attack. The transition state with the lower energy will correspond to the major product. For this compound, the axial phenyl group would sterically hinder the axial approach of the hydride. However, the hydroxyl group could influence the transition state geometry through hydrogen bonding or other electronic interactions. A study on the reduction of a 4-substituted cyclohexanone using sodium borohydride and cerium(III) chloride highlighted the significant impact of additives on stereoselectivity, achieving a high preference for the trans-cyclohexanol product through axial delivery of the hydride. acs.org
Table 2: Factors Influencing Stereoselectivity in Cyclohexanone Reduction
| Factor | Influence on Stereoselectivity |
| Steric Hindrance | Bulky substituents can block one face of the carbonyl group, favoring attack from the less hindered face. acs.org |
| Torsional Strain | The developing bond during nucleophilic attack can lead to torsional strain with adjacent bonds. |
| Electronic Effects | Polar substituents can influence the electronic character of the carbonyl group and the transition state. |
| Reagent Size | Larger reducing agents tend to favor equatorial attack to avoid steric clashes. acs.org |
Molecular Modeling and Conformational Analysis of Cyclohexanone Derivatives
The three-dimensional shape of a molecule, or its conformation, is intimately linked to its physical properties and chemical reactivity. For cyclic molecules like this compound, conformational analysis is crucial for understanding its behavior. The cyclohexanone ring can adopt several conformations, with the chair conformation generally being the most stable. youtube.com
In the chair conformation of this compound, both the phenyl and hydroxyl groups can occupy either an axial or an equatorial position. The relative stability of these different conformers is determined by a combination of steric and electronic interactions. Generally, bulky substituents like the phenyl group prefer to be in the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org
The hydroxyl group also has a preference for the equatorial position, although this preference is less pronounced than that of the phenyl group. Computational studies on monosubstituted cyclohexanes have provided quantitative measures of these conformational preferences, known as A-values. libretexts.org
Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of this compound. These methods can predict the relative energies of different conformers and the energy barriers for interconversion between them. This information is critical for understanding which conformation is most likely to be present at a given temperature and how this will affect the molecule's reactivity. For instance, the accessibility of the carbonyl group for nucleophilic attack will be different in conformers where the phenyl group is axial versus equatorial.
Advanced Applications and Research Frontiers of 4 Hydroxy 4 Phenylcyclohexanone Derivatives
Role as Synthetic Precursors in Medicinal Chemistry Research and Active Pharmaceutical Ingredient Development
The scaffold of 4-Hydroxy-4-phenylcyclohexanone is a valuable starting point for the synthesis of complex molecules with potential therapeutic applications. In medicinal chemistry, this compound serves as a key intermediate in the creation of novel active pharmaceutical ingredients (APIs). Its structure allows for diverse chemical modifications, leading to the generation of libraries of new compounds that can be screened for various biological activities.
One of the most significant applications of functionalized cyclohexanones is in the development of curcumin (B1669340) analogs. Curcumin, a natural compound found in turmeric, exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical utility is limited by poor bioavailability and instability. nih.govneliti.com To overcome these limitations, researchers have synthesized analogs of curcumin, with the cyclohexanone (B45756) core providing a stable and modifiable backbone. nih.govmdpi.com These synthetic analogs often exhibit enhanced biological activity and improved pharmacokinetic profiles compared to natural curcumin. mdpi.com
For instance, a series of 2,6-bis(benzylidene)-4-phenylcyclohexanones, which are curcumin analogs, have been synthesized and evaluated for their cytotoxic properties. nih.gov These compounds are readily accessible and show potential as anti-cancer drug candidates. nih.gov The flexibility of the cyclohexanone core allows for the introduction of various substituents, which can modulate the cytotoxic potency of the resulting analogs. nih.gov
Integration into Polymer Science and Advanced Materials Development
The unique chemical structure of this compound derivatives makes them valuable components in the synthesis of advanced polymers with tailored properties. Their integration into macromolecular architectures has led to the development of materials with potential applications in electronics and other high-tech industries.
Monomer Synthesis for Conjugated Polymers and Unsaturated Polyesters
Derivatives of this compound can be utilized as monomers in the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of electrons and results in unique electronic and optical properties. ucsf.edu
A notable example is the synthesis of poly(2,6-dibenzylidene)-4-phenylcyclohexanone, a polyconjugated polymer prepared through the condensation of 4-phenylcyclohexanone (B41837) with terephthalaldehyde. research-nexus.netresearchgate.net This polymer demonstrates good solubility in various aprotic polar solvents and possesses an inherent viscosity of 0.85 dl/g, indicating a favorable molecular weight. research-nexus.netresearchgate.net The ability to process these polymers from solution is a significant advantage for their application in various technologies.
Development of Photoactive and Mesogenic Units in Macromolecular Architecture
The incorporation of this compound derivatives can introduce photoactive and mesogenic (liquid crystalline) properties into polymers. Photoactive polymers can respond to light stimuli, making them suitable for applications in optical data storage, sensors, and photolithography. Mesogenic units, on the other hand, can induce self-assembly and the formation of ordered structures within the polymer matrix, which is crucial for applications in liquid crystal displays and other optoelectronic devices.
Exploration of Electronic Conductivity and Thermal Stability in Novel Polymeric Materials
Polymers derived from this compound have shown promising electronic and thermal properties. The conjugated nature of polymers like poly(2,6-dibenzylidene)-4-phenylcyclohexanone results in electrical conductivity in the range of 10⁻⁸ to 10⁻⁶ S/cm at room temperature. research-nexus.net Importantly, the conductivity of this polymer can be significantly enhanced by doping with iodine, placing it within the semiconducting region and opening up possibilities for its use in electronic devices. research-nexus.net
Biomedical Research Applications of Functionalized Cyclohexanones
Beyond their role as synthetic precursors, functionalized cyclohexanones are being directly investigated for their own biomedical applications, particularly in the field of cancer research.
Investigation of Cytotoxic Activities in Curcumin Analogs
As mentioned previously, curcumin analogs derived from functionalized cyclohexanones are a major area of research. These compounds are designed to mimic the biological activity of curcumin while overcoming its inherent limitations.
Numerous studies have demonstrated the cytotoxic effects of these analogs against various cancer cell lines. For example, a curcumin derivative, 2,6-bis(4-hydroxy-3-methoxybenzylidene) cyclohexanone (BHMC), has shown potential cytotoxicity comparable to curcumin. mdpi.com Another analog, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH), exhibited cytotoxic activity against human colon cancer cell lines HT29 and SW620, with IC50 values of 9.80 ± 0.55 µg/mL and 7.50 ± 1.19 µg/mL, respectively. mdpi.comresearchgate.net
Research has also explored the structure-activity relationships of these analogs. For instance, it has been found that the presence of large electron-withdrawing substituents at the meta-position of the arylidene aryl rings can enhance the cytotoxic potencies of 2,6-bis(benzylidene)-4-phenylcyclohexanones. nih.gov Two such analogs, compounds 8 and 9 in a specific study, displayed significant activity against murine melanoma (B16) and murine leukemia (L1210) cell lines, with IC50 values in the low micromolar range. nih.gov
The cytotoxic efficacy of these analogs is a promising area of ongoing research, with the potential to lead to the development of new and more effective cancer therapies.
Interactive Data Table: Cytotoxic Activity of Curcumin Analogs
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 8 | B16 (murine melanoma) | 1.6 ± 0.6 |
| Compound 8 | L1210 (murine leukemia) | 0.35 ± 0.0 |
| Compound 9 | B16 (murine melanoma) | 0.51 ± 0.1 |
| Compound 9 | L1210 (murine leukemia) | 1.2 ± 0.9 |
| DMCH | HT29 (human colon cancer) | 9.80 ± 0.55 µg/mL |
| DMCH | SW620 (human colon cancer) | 7.50 ± 1.19 µg/mL |
| DFC | Colorectal Cancer | ~82 |
| DCC | Colorectal Cancer | ~10 |
Exploration of Anti-inflammatory and Antioxidant Properties
The scaffold of this compound is a key structural component in the development of novel therapeutic agents, with research pointing towards its potential in creating derivatives with significant anti-inflammatory properties. While direct studies on the antioxidant capabilities of its derivatives are less prevalent in the reviewed literature, the exploration of their anti-inflammatory action is an active area of investigation.
One of the primary avenues of this research is in the development of bradykinin (B550075) B1 receptor antagonists. These antagonists are investigated for their potential in managing pain and inflammation. googleapis.com The core structure provided by this compound is utilized as a starting point for the synthesis of more complex molecules designed to block the bradykinin B1 pathway, which is implicated in inflammatory processes. googleapis.com Compounds that can effectively block or reverse the activation of bradykinin receptors are considered to have potential as therapeutic agents for various diseases and disorders mediated by bradykinin. googleapis.com
The synthesis of these potential anti-inflammatory agents often involves using this compound as a chemical intermediate. For instance, it can be reacted with other chemical entities to build more complex molecular architectures that are then tested for their biological activity. googleapis.com This strategic use of the this compound framework highlights its importance in medicinal chemistry for generating new compounds with potential therapeutic applications in inflammation.
Study of Enzyme-Catalyzed Biotransformations and Substrate Specificity (e.g., Baeyer-Villiger Monooxygenases)
The enzymatic transformation of cyclic ketones using Baeyer-Villiger monooxygenases (BVMOs) is a field of significant interest for producing valuable chiral lactones, which are important building blocks in organic synthesis. These enzymes catalyze the insertion of an oxygen atom into a C-C bond, converting ketones into esters or lactones with high selectivity. thieme-connect.de
Research has shown that various BVMOs exhibit activity on substrates structurally related to this compound. For example, a BVMO from Xanthobacter sp. has been studied for its activity on 4-phenylcyclohexanone. rsc.org Furthermore, studies on the biotransformation of 4-phenylcyclohexanone have been carried out using whole cells expressing cyclohexanone monooxygenase, where the ketone is converted into the corresponding lactone. thieme-connect.de In one reported biotransformation, 4-phenylcyclohexanone was converted to its corresponding lactone with the aid of β-cyclodextrin to enhance substrate availability to the enzyme. thieme-connect.de
A study on BVMOs from Streptomyces leeuwenhoekii demonstrated that these enzymes were active on 4-phenylcyclohexanone, with biotransformations carried out at a 5.0 mM substrate concentration. frontiersin.org Another significant finding comes from the biooxidation of 4-hydroxy-4-methylcyclohexanone, a close structural analog. This reaction resulted in the enantiodivergent formation of lactones, meaning that different enantiomers of the product could be obtained by selecting different types of BVMOs (CHMO-type vs. CPMO-type). rug.nl This suggests that a similar chemoenzymatic strategy could be applied to this compound to produce specific chiral lactones.
The table below summarizes the enzymatic biotransformation of 4-phenylcyclohexanone and a related substrate.
| Substrate | Enzyme/Organism | Product | Additional Information |
| 4-Phenylcyclohexanone | Whole cells expressing cyclohexanone monooxygenase | Corresponding lactone | β-cyclodextrin was used to aid the reaction. thieme-connect.de |
| 4-Phenylcyclohexanone | BVMO from Streptomyces leeuwenhoekii | Corresponding lactone | Biotransformation performed at 5.0 mM substrate concentration. frontiersin.org |
| 4-Hydroxy-4-methylcyclohexanone | CHMO-type and CPMO-type BVMOs | Enantiodivergent lactones | Different enzyme types produced different enantiomers of the lactone. rug.nl |
Development of CCR2 Antagonists and Related Therapeutic Agents
A significant area of application for this compound is in the synthesis of antagonists for the C-C chemokine receptor 2 (CCR2). google.com CCR2 and its primary ligand, monocyte chemoattractant-1 (MCP-1), are key players in the inflammatory response, mediating the migration of monocytes and other leukocytes to sites of inflammation. google.com Consequently, blocking this interaction is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. google.com
Numerous patents describe the use of this compound as a crucial intermediate in the preparation of substituted cycloalkylamine and 3-aminopyrrolidine (B1265635) derivatives that act as potent CCR2 antagonists. google.comgoogle.com These compounds are being developed for the treatment of conditions such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis. google.com
The synthesis of these antagonists typically involves the reaction of this compound with an appropriate amine-containing fragment. For example, a reductive amination reaction between this compound and an amine, often in the presence of a reducing agent like sodium triacetoxyborohydride, is a common step to link the cyclohexyl core to the rest of the antagonist molecule. google.com The resulting compounds are then evaluated for their ability to inhibit the binding of MCP-1 to CCR2. google.com
The development of these therapeutic agents underscores the value of this compound as a versatile building block in medicinal chemistry for creating drugs that target key pathways in inflammatory diseases.
| Therapeutic Target | Compound Class | Role of this compound | Potential Disease Applications |
| CCR2 | Substituted cycloalkyamine derivatives | Intermediate in synthesis | Inflammatory diseases, asthma, rheumatoid arthritis, atherosclerosis, multiple sclerosis. google.com |
| CCR2 | 3-Aminopyrrolidine derivatives | Intermediate in synthesis | Inflammatory and immunomodulatory conditions, atherosclerosis, lupus, organ transplant rejection. google.com |
Applications in Agrochemical and Fine Chemical Research as Versatile Intermediates
The chemical reactivity of this compound and its parent compound, 4-phenylcyclohexanone, makes them valuable intermediates in the synthesis of a wide range of fine chemicals and potential agrochemicals. nih.govdottikon.comnih.gov
In the realm of fine chemical synthesis, 4-phenylcyclohexanone is used as a precursor for producing complex molecular architectures. For instance, it is a starting material for the dehydrogenative synthesis of N-functionalized 2-aminophenols. nih.govresearchgate.net This reaction creates polyfunctionalized aromatic compounds that are themselves valuable in organic synthesis and as starting materials for bioactive molecules and materials. nih.gov Furthermore, 4-phenylcyclohexanone is used in the synthesis of coumarins through a tandem dehydrogenation/oxidative Heck reaction. nih.gov It also serves as a building block for various heterocyclic compounds, such as 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which can be further modified to create antitubulin agents. mdpi.com The company Dottikon, a manufacturer of fine chemicals, lists 4-phenylcyclohexanone among its products, indicating its use in the chemical industry. dottikon.com
The application of this scaffold extends to the synthesis of materials with specific physical properties. For example, the phenyl and cyclohexyl groups in 4-phenylcyclohexanone are desirable features in the synthesis of liquid crystal materials, where they contribute to good orientation and dielectric properties. arborpharmchem.com
In the context of agrochemicals, fluoroalkyl arenes are important substructures found in many pesticides. researchgate.net A synthetic strategy has been developed to access these valuable compounds through a deoxyfluoroalkylation-aromatization process, which can utilize cyclohexanone derivatives as starting materials. researchgate.net This opens up the potential for using this compound or its derivatives in the synthesis of new agrochemical candidates.
| Application Area | Synthetic Transformation | Product Class |
| Fine Chemicals | Dehydrogenative reaction with amines | N-functionalized 2-aminophenols nih.govresearchgate.net |
| Fine Chemicals | Tandem dehydrogenation/oxidative Heck reaction | Coumarins nih.gov |
| Fine Chemicals | Condensation with malononitrile (B47326) and sulfur | Tetrahydrobenzo[b]thiophenes mdpi.com |
| Materials Science | Incorporation into monomers | Liquid crystal materials arborpharmchem.com |
| Agrochemicals (Potential) | Deoxyfluoroalkylation-aromatization strategy | Fluoroalkyl arenes researchgate.net |
Methodological Considerations in Research on 4 Hydroxy 4 Phenylcyclohexanone
Analytical Techniques for Reaction Monitoring and Product Purity Assessment (e.g., TLC, GC)
The synthesis of 4-Hydroxy-4-phenylcyclohexanone requires careful monitoring to determine the point of completion and to assess the purity of the resulting product. Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are two fundamental techniques widely employed for these purposes.
Thin-Layer Chromatography (TLC) is a common and rapid method used to follow the progress of a chemical reaction. rochester.educhemguide.co.uk In the context of synthesizing this compound, a small sample (aliquot) of the reaction mixture is periodically spotted onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. rochester.edu The plate is then developed in a suitable mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate. chemicalbook.com
The progress of the reaction is visualized by comparing the spots of the reaction mixture with spots of the starting materials. rochester.educhemicalbook.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing the this compound product, will appear and intensify. rochester.edu The use of a "cospot," where the reaction mixture is spotted on top of the starting material, helps to confirm if the reactant has been consumed, which is particularly useful when the reactant and product have similar retention factors (Rf values). chemicalbook.com
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and semi-volatile compounds. khanacademy.org For a compound like this compound, GC analysis can separate the target compound from any remaining starting materials, byproducts, or solvent impurities. nih.gov The sample is vaporized and carried by an inert gas through a column containing a stationary phase. khanacademy.org The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature that helps in its identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment. chemguide.co.uk For polar compounds like this compound, derivatization may be necessary to increase volatility and prevent peak tailing, ensuring a more accurate analysis. nih.gov
Table 1: Overview of Analytical Techniques Click on the headers to sort the table.
| Technique | Primary Application | Principle of Operation | Typical Use in Synthesis |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. amazonaws.com | Qualitatively tracking the consumption of reactants and formation of products in real-time. spectrabase.com |
| Gas Chromatography (GC) | Purity Assessment | Separation of volatile compounds based on their partitioning between a liquid or polymer stationary phase and a gas mobile phase. khanacademy.org | Quantifying the purity of the final product and identifying volatile impurities. sciepub.com |
Purification and Isolation Strategies for Synthetic Intermediates and Final Products (e.g., Recrystallization, Chromatography)
Once analytical monitoring indicates the reaction is complete, the next crucial step is the isolation and purification of this compound from the crude reaction mixture. Common strategies include recrystallization and column chromatography.
Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For a compound like this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. rochester.edu A general approach involves dissolving the crude product in a minimum amount of a hot solvent. bldpharm.com As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). bldpharm.comchemicalbook.com The choice of solvent is critical; solvents with functional groups similar to the target compound, such as alcohols or ketones, are often good starting points. rochester.edu For instance, purification of the similar compound 4-hydroxyacetophenone has been achieved through recrystallization from solvent mixtures like ethanol/water or dimethyl carbonate/cyclohexane (B81311). bldpharm.comchemicalbook.com
Column Chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. sigmaaldrich.comchemicalbook.com For the purification of this compound, a glass column is typically packed with a solid adsorbent (stationary phase), most commonly silica gel. sigmaaldrich.com The crude mixture is loaded onto the top of the column, and a solvent or mixture of solvents (mobile phase) is passed through the column. chemicalbook.com Compounds in the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases. sigmaaldrich.com Less polar compounds tend to travel faster with a non-polar mobile phase, while more polar compounds, like the hydroxyl-containing this compound, will adsorb more strongly to the polar silica gel and elute more slowly. sigmaaldrich.com By systematically collecting the eluting solvent in fractions, the separated compounds can be isolated in pure form. chemicalbook.com
Table 2: Common Purification Strategies Click on the headers to sort the table.
| Strategy | Governing Principle | Typical Application | Key Considerations |
|---|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. bldpharm.com | Purification of crude solid products to obtain high-purity crystalline material. | Selection of an appropriate solvent or solvent system is crucial for effective purification. rochester.edu |
| Column Chromatography | Differential adsorption and partitioning of components between a stationary phase and a mobile phase. sigmaaldrich.com | Separation of compounds from complex mixtures, including intermediates and final products. amazonaws.com | Choice of stationary phase (e.g., silica gel) and mobile phase composition determines the separation efficiency. sigmaaldrich.com |
Advanced Research Techniques and Instrumentation Utilization
Beyond routine monitoring and purification, advanced analytical instruments are indispensable for the unambiguous structural confirmation and detailed characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. chemicalbook.comnih.gov For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to each other through spin-spin coupling. chemicalbook.com ¹³C NMR spectroscopy provides information on the number and types of carbon atoms present, distinguishing between carbonyl, aromatic, and aliphatic carbons. nih.gov Spectral data for related compounds like 4-phenylcyclohexanone (B41837) and 4-hydroxycyclohexanone (B83380) are available and serve as a reference for interpreting the spectra of the target molecule. chemicalbook.comspectrabase.comchemicalbook.comnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. rjpbcs.com In mass spectrometry, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing the molecular weight. chemguide.co.uk Furthermore, the molecular ion often fragments into smaller, characteristic pieces. chemguide.co.uklibretexts.org The analysis of this fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation would involve cleavages adjacent to the carbonyl group and the loss of a water molecule from the hydroxyl group. libretexts.orgthieme-connect.de
X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise positions of every atom in the molecule, providing unambiguous information about bond lengths, bond angles, and stereochemistry. miamioh.edu While a specific crystal structure for this compound is not widely published, this technique remains the gold standard for absolute structure determination in the solid state.
Table 3: Advanced Instrumentation in Research Click on the headers to sort the table.
| Instrument/Technique | Information Obtained | Relevance to Research |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework, connectivity of atoms. medchemexpress.com | Primary tool for structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation patterns. chemguide.co.uk | Confirms molecular formula and provides clues to the compound's structure. rjpbcs.com |
| X-ray Crystallography | Precise 3D atomic arrangement in a crystal, including bond lengths and angles. miamioh.edu | Provides absolute confirmation of molecular structure and stereochemistry in the solid state. |
Q & A
Q. How to safely dispose of waste containing this compound?
- Methodology : Neutralize acidic/basic residues before disposal. Absorb liquid waste with inert materials (e.g., vermiculite) and package in labeled containers for incineration. Follow EPA guidelines (40 CFR 261) for non-halogenated organic compounds. Document waste streams per institutional protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
